molecular formula C7H6ClFN2O B8458866 2-Acetylamino-5-chloro-3-fluoropyridine

2-Acetylamino-5-chloro-3-fluoropyridine

Cat. No.: B8458866
M. Wt: 188.59 g/mol
InChI Key: ZYLHAMDIDPTGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-5-chloro-3-fluoropyridine is a high-purity, multifunctional heterocyclic building block designed for advanced medicinal chemistry and drug discovery applications. As a derivative of 2-amino-5-chloro-3-fluoropyridine, its core value lies in its role as a key synthetic intermediate for constructing complex active pharmaceutical ingredients (APIs) . This compound is strategically functionalized with chlorine and fluorine atoms, which are pivotal for tuning electronic properties, bioavailability, and metabolic stability in lead molecules. Its primary research application is in the synthesis of targeted therapeutic agents, particularly in oncology and metabolic diseases. The structural motif of fluorinated aminopyridines is integral to the development of potent inhibitors for cyclin-dependent kinases (CDK), a prominent target in cancer research, and disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction for the treatment of type II diabetes . The acetylated amino group offers a protected nitrogen handle that can be selectively manipulated under various reaction conditions, or it may contribute directly to a compound's pharmacophore by influencing its binding affinity and selectivity. Furthermore, the halogen and fluorine substituents on the pyridine ring make it an excellent substrate for metal-catalyzed cross-coupling reactions, facilitating rapid scaffold diversification . Researchers utilize this compound to optimize the physicochemical properties of drug candidates, a strategy that can improve solubility and metabolic stability, as demonstrated in the development of clinical candidates like the dual RAF/MEK inhibitor CH5126766 (RO-5126766) . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

N-(5-chloro-3-fluoropyridin-2-yl)acetamide

InChI

InChI=1S/C7H6ClFN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12)

InChI Key

ZYLHAMDIDPTGQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Acetylamino-5-chloro-3-fluoropyridine Acetylamino (2), Cl (5), F (3) C₇H₆ClFN₂O 188.45 Acetylamino, Chloro, Fluoro
2-Amino-3-chloro-5-(trifluoromethyl)pyridine Amino (2), Cl (3), CF₃ (5) C₆H₄ClF₃N₂ 196.45 Amino, Chloro, Trifluoromethyl
2-Chloro-5-fluoro-3-iodopyridine Cl (2), F (5), I (3) C₅H₂ClFIN 257.35 Chloro, Fluoro, Iodo
5-Amino-2-fluoropyridine Amino (5), F (2) C₅H₅FN₂ 112.11 Amino, Fluoro
2-Chloro-5-(trifluoromethyl)pyridin-3-amine Cl (2), CF₃ (5), Amine (3) C₆H₄ClF₃N₂ 196.45 Chloro, Trifluoromethyl, Amine

Key Observations:

  • Substituent Bulk: The trifluoromethyl (-CF₃) group in 2-Amino-3-chloro-5-(trifluoromethyl)pyridine adds steric bulk and lipophilicity compared to the target compound’s chloro substituent at position 5.
  • Halogen Effects : Iodo in 2-Chloro-5-fluoro-3-iodopyridine increases molecular weight significantly (257.35 g/mol vs. 188.45 g/mol for the target compound) and may enhance reactivity in cross-coupling reactions due to iodine’s polarizability .

Electronic and Steric Effects

Table 2: Electronic Effects of Substituents

Substituent Position Electron Effect Impact on Reactivity
Acetylamino (-NHCOCH₃) 2 Moderate electron-withdrawing (via carbonyl) Deactivates the ring, directs electrophiles to meta/para positions
Chloro (-Cl) 5 Strong electron-withdrawing Enhances resistance to oxidation and electrophilic substitution
Fluoro (-F) 3 Electron-withdrawing (inductive) Stabilizes adjacent substituents; reduces ring basicity
Trifluoromethyl (-CF₃) 5 Strong electron-withdrawing Increases lipophilicity and steric hindrance
Iodo (-I) 3 Weakly electron-withdrawing Facilitates nucleophilic aromatic substitution

Discussion:

  • The acetylamino group at position 2 exerts both steric and electronic effects, making the target compound less reactive toward electrophiles compared to amino-substituted analogs (e.g., 2-Chloro-5-(trifluoromethyl)pyridin-3-amine) .
  • Fluoro at position 3 increases the compound’s stability against metabolic degradation compared to non-halogenated pyridines.
  • Chloro at position 5 acts as a leaving group in nucleophilic substitution reactions, a feature shared with 2-Chloro-5-fluoro-3-iodopyridine .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 5-Chloro-2,3-difluoropyridine (1.0 eq)

    • Acetamide (1.1 eq)

    • Sodium hexamethyldisilazide (NaHMDS, 1.5 eq)

    • Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) (1:4 ratio)

  • Temperature : 50°C for 3 hours.

  • Yield : 72% (calculated from 100 g starting material).

Mechanism :
The fluorine atom at position 2 is displaced by the acetamide anion, generated in situ via deprotonation by NaHMDS. The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing chlorine and fluorine substituents.

Advantages :

  • Single-step synthesis reduces purification complexity.

  • High regioselectivity due to the directing effects of chlorine and fluorine.

Two-Step Amination-Acetylation Approach

This method involves sequential amination and acetylation, offering flexibility for intermediate isolation.

Step 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine

  • Reagents :

    • 5-Chloro-2,3-difluoropyridine (1.0 eq)

    • Ammonia (12 eq) in aqueous solution.

  • Conditions :

    • Autoclave, 120°C, 24 hours.

  • Yield : 85.94%.

Key Observations :
Prolonged reaction times (>20 hours) minimize byproducts like 2,5-dichloro-3-fluoropyridine. The use of excess ammonia ensures complete substitution at position 2.

Step 2: Acetylation of the Amine Intermediate

  • Reagents :

    • 2-Amino-5-chloro-3-fluoropyridine (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Catalytic pyridine.

  • Conditions :

    • Reflux in dichloromethane (DCM) for 6 hours.

  • Yield : 90–95%.

Overall Yield : 77.3% (85.94% × 90%).

Industrial Scalability :
This method is preferred for large-scale production due to robust intermediates and straightforward purification.

Comparative Analysis of Methods

Parameter Direct NAS Amination-Acetylation Halogen Exchange
Steps 122 (precursor synthesis)
Total Yield 72%77.3%90% (precursor)
Reaction Time 3 hours30 hours (total)36 hours
Scalability ModerateHighHigh
Byproducts <5%<10%15–20%

Key Takeaways :

  • The two-step amination-acetylation method balances yield and scalability.

  • Direct NAS is optimal for small-scale, rapid synthesis but requires expensive bases.

Industrial-Scale Considerations

Solvent Recovery

  • DMF and THF : Recycled via distillation in direct NAS, reducing costs.

  • Sulfolane : Reused in halogen exchange reactions, critical for economic viability.

Byproduct Management

  • In Situ Quenching : Excess NH₃ in amination neutralizes HF byproducts.

  • Distillation : Essential for isolating high-purity 5-chloro-2,3-difluoropyridine (99.8%).

Challenges and Optimization Strategies

Regioselectivity Issues

  • Problem : Competing substitution at position 3 in NAS.

  • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Impurity Control

  • Common Impurities :

    • 2-Acetylamino-3,5-dichloropyridine (from incomplete fluorination).

    • 2-Acetamido-5-chloropyridine (from defluorination).

  • Mitigation :

    • Chromatography or recrystallization from ethanol/water mixtures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Acetylamino-5-chloro-3-fluoropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves sequential halogenation and acetylation of pyridine derivatives. For example, chlorination at the 5-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by fluorination via halogen exchange with KF in polar aprotic solvents. Acetylation of the amino group is typically performed using acetic anhydride in the presence of a base. Reaction temperature and stoichiometric ratios of reagents critically impact purity and yield. Parallel methods for analogous compounds (e.g., 2-chloro-5-trifluoromethylpyridine) highlight the importance of catalyst selection (e.g., Pd-mediated cross-coupling for late-stage modifications) .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography (using programs like SHELX for refinement) provides unambiguous confirmation of regiochemistry and substituent orientation . Complementary techniques include:

  • ¹H/¹³C NMR : Chemical shifts for fluorine and chlorine substituents are diagnostic (e.g., deshielding of adjacent protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • IR Spectroscopy : Confirms the presence of acetyl (C=O stretch ~1650–1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization from ethanol/water mixtures enhances purity, leveraging differential solubility of halogenated pyridines .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products. Light-sensitive samples require amber glassware, as fluorinated pyridines may undergo photolytic dehalogenation. Thermogravimetric analysis (TGA) identifies decomposition thresholds .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during halogenation of the pyridine ring?

  • Methodological Answer : Fluorination at the 3-position is guided by directing groups. The acetylated amino group at C2 acts as a meta-director, favoring electrophilic substitution at C5 and C3. Computational modeling (DFT calculations) predicts reactivity trends by analyzing electron density maps and frontier molecular orbitals. Experimental validation via competitive reactions with isotopic labeling (e.g., ¹⁸F) can resolve mechanistic ambiguities .

Q. How do solvent and catalyst systems influence nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) requires anhydrous conditions and ligand optimization (e.g., XPhos for steric bulk). Kinetic studies using in-situ FTIR or NMR track intermediate formation, revealing rate-limiting steps .

Q. What role does this compound play in medicinal chemistry target design?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors due to its hydrogen-bonding capacity (acetyl group) and hydrophobic interactions (chlorine/fluorine). Structure-activity relationship (SAR) studies involve iterative modifications:

  • Bioisosteric replacement : Trifluoromethyl groups at C5 enhance metabolic stability.
  • Protease inhibition assays : Fluorine’s electronegativity modulates binding affinity in enzymatic pockets .

Q. How can computational models predict metabolic pathways or toxicity profiles?

  • Methodological Answer : In silico tools (e.g., SwissADME, Toxtree) simulate Phase I/II metabolism, identifying potential hydroxylation or acetylation sites. Molecular docking (AutoDock Vina) against cytochrome P450 isoforms predicts competitive inhibition risks. Cross-referencing with databases like PubChem alerts researchers to structural alerts for genotoxicity (e.g., aryl chloride motifs) .

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